molecular formula C7H7N5O2 B1601518 2-Hydrazino-5-nitro-1H-1,3-benzimidazole CAS No. 91467-48-0

2-Hydrazino-5-nitro-1H-1,3-benzimidazole

Cat. No. B1601518
CAS RN: 91467-48-0
M. Wt: 193.16 g/mol
InChI Key: CXSMPTOEEIBHEG-UHFFFAOYSA-N
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Description

2-Hydrazino-5-nitro-1H-1,3-benzimidazole is a chemical compound with the molecular formula C7H7N5O2 . It has a molecular weight of 193.16 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N5O2/c8-11-7-9-5-2-1-4 (12 (13)14)3-6 (5)10-7/h1-3H,8H2, (H2,9,10,11) . This compound contains a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, and 10 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 imidazole .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 235 - 236 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives : 2-Hydrazino-5-nitro-1H-1,3-benzimidazole serves as a precursor in the synthesis of various chemically active compounds. For instance, it is involved in the synthesis of 2-azido-1-methylaminobenzimidazole through the action of hydrogen peroxide and hydrazine hydrate, leading to the formation of compounds with potential applications in chemical synthesis and drug development (Dyablo & Pozharskii, 2013).

Coordination Chemistry : The compound plays a role in the formation of heteroleptic cobalt(III) and homoleptic nickel(II) complexes, indicating its usefulness in the field of coordination chemistry. These complexes have been studied for their structural properties and potential biological activities, including antimicrobial potencies (Kamat et al., 2017).

Biological Applications

Antiparasitic Activity : Nitroheterocyclic compounds, which include this compound derivatives, exhibit broad-spectrum activity against various protozoan and bacterial infections. These compounds are characterized by their chemotherapeutic, toxicological, pharmacokinetic, and pharmacological properties, showcasing their potential in treating diseases like giardiasis, trichomoniasis, and amebiasis (Raether & Hänel, 2003).

Cancer Cell Line Screening : The synthesis of novel compounds using this compound as a starting material has led to the identification of molecules with anticancer properties. These compounds have been screened against the NCI-60 Human Cancer Cell Line, showing promising results in inhibiting the growth of cancer cells, highlighting the potential of these derivatives in developing new anticancer therapies (Kamat et al., 2017).

Safety and Hazards

The safety information for 2-Hydrazino-5-nitro-1H-1,3-benzimidazole indicates that it has the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(6-nitro-1H-benzimidazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-11-7-9-5-2-1-4(12(13)14)3-6(5)10-7/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSMPTOEEIBHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541705
Record name 2-Hydrazinyl-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91467-48-0
Record name 2-Hydrazinyl-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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